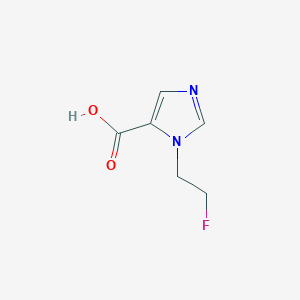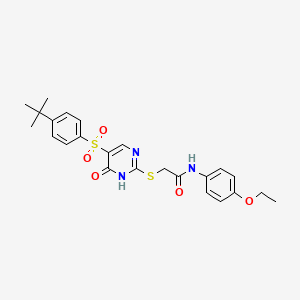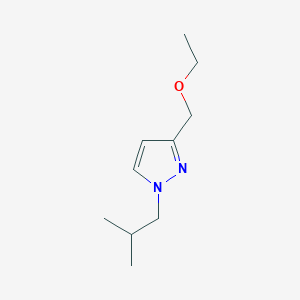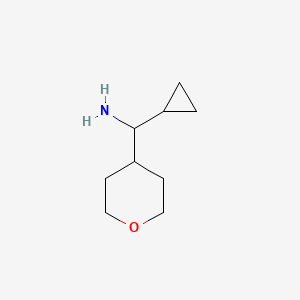![molecular formula C9H14F3N3 B3003157 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine CAS No. 1006320-16-6](/img/structure/B3003157.png)
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is a derivative of bicyclo[1.1.1]pentane, which is a scaffold of interest in medicinal chemistry due to its bioisosteric properties. It can mimic aromatic rings, tert-butyl groups, and alkynes, making it a valuable building block for drug design. The presence of the trifluoromethyl group and pyrazole ring in the compound suggests potential for increased metabolic stability and favorable electronic properties, which are often sought after in pharmaceutical agents.
Synthesis Analysis
The synthesis of related bicyclo[1.1.1]pentan-1-amines has been achieved through a novel method that involves the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane. This method tolerates a variety of functional groups and has been used to efficiently incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, potentially streamlining the synthesis of compounds like 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine .
Molecular Structure Analysis
While the specific molecular structure of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the crystal structure and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been reported, which includes discussions on supramolecular characteristics such as π–π stacking and hydrogen bonding . These analyses are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine. However, the synthesis of related compounds involves homolytic aromatic alkylation and the use of fluorine-containing dihydropyrans for introducing functional groups to aromatic rings . These methods could potentially be applied to the synthesis and further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine are not explicitly described in the provided papers. However, the presence of a trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of a molecule . Additionally, the pyrazole ring is a common motif in pharmaceuticals and can contribute to the compound's binding affinity and selectivity towards biological targets.
Scientific Research Applications
Synthesis and Chemical Properties
Catalyst-Mediated Synthesis : A study by Prabakaran, Khan, and Jin (2012) demonstrated an efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst. This suggests the compound's utility in facilitating complex chemical reactions (Prabakaran, Khan, & Jin, 2012).
Chemical Reactions with Nicotinic Hydrazide : Baeva et al. (2020) explored the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, producing various pyrazole derivatives. This research expands the knowledge of chemical reactions involving similar compounds (Baeva et al., 2020).
Synthesis of Pyrazole Derivatives : Paim et al. (2013) discussed the synthesis of secondary amines with a heteroaryl scaffold, noting their applications in the chemical industry and their biological properties. This includes compounds like pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals (Paim et al., 2013).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Properties : Titi et al. (2020) synthesized pyrazole derivatives and investigated their structures and biological activities, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This indicates the potential medical applications of these compounds (Titi et al., 2020).
Inhibition Studies for Anticancer Profile : Channar et al. (2018) synthesized new aryl pyrazole derivatives and explored their inhibition effects on enzymes related to cancer. The results indicated strong inhibitory effects on the growth of certain cell lines, suggesting potential applications in cancer treatment (Channar et al., 2018).
Potential in Drug Synthesis : Prasad (2021) discussed the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine derivatives, highlighting their antibacterial activity. This showcases the compound's role in creating new pharmaceutical agents (Prasad, 2021).
properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-2-7(3-5-13)15-6-4-8(14-15)9(10,11)12/h4,6-7H,2-3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUIRHRAHGBQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)



![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)



![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)

![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)